H-Met-Arg-Phe-OH

Description

Properties

IUPAC Name |

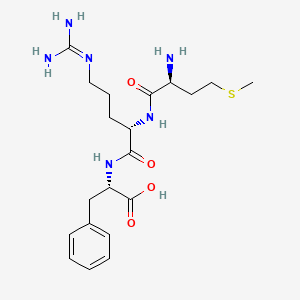

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O4S/c1-31-11-9-14(21)17(27)25-15(8-5-10-24-20(22)23)18(28)26-16(19(29)30)12-13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12,21H2,1H3,(H,25,27)(H,26,28)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVHKUFUDCPZDW-JYJNAYRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678813 |

Source

|

| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67368-25-6 |

Source

|

| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Met-Arg-Phe-Ala-OH: The Physicochemical Benchmark for Mass Spectrometry

Technical Guide & Application Whitepaper

Executive Summary

H-Met-Arg-Phe-Ala-OH (MRFA) is a synthetic tetrapeptide widely recognized as a "gold standard" calibrant in electrospray ionization (ESI) mass spectrometry.[1][2] While structurally related to the bioactive FMRFamide neuropeptides, MRFA’s primary utility in modern proteomics and metabolomics lies in its exceptional ionization efficiency and predictable fragmentation behavior.

This guide analyzes the physicochemical properties that define MRFA’s role as a calibration benchmark, details its specific fragmentation kinetics, and provides field-validated protocols for its preparation and storage. It is designed for analytical chemists and biochemists seeking to optimize instrument performance and understand the mechanistic underpinnings of this critical standard.

Physicochemical Characterization

MRFA is a basic tetrapeptide.[3] Its high ionization efficiency in positive mode ESI is driven by the guanidino group of the Arginine (Arg) residue, which possesses a high pKa (~12.5), ensuring protonation even under varied solvent conditions.

Table 1: Core Physicochemical Properties

| Property | Value | Notes |

| Sequence | Met-Arg-Phe-Ala | N-terminal Methionine, C-terminal Alanine |

| Formula | C₂₃H₃₇N₇O₅S | Contains one sulfur (Met) |

| Monoisotopic Mass | 523.2577 Da | Critical for high-res MS calibration |

| Average Mass | 523.65 Da | Used for low-res trap calibration |

| Theoretical pI | ~11.05 | Highly basic; net positive charge at neutral pH |

| Hydrophobicity | Mixed | Met/Phe (Hydrophobic), Arg (Hydrophilic), Ala (Neutral) |

| Solubility | High in H₂O/ACN | Enhanced by 0.1% Formic Acid or TFA |

| Instability Factor | Methionine Oxidation | Met is susceptible to oxidation (+16 Da) to sulfoxide |

Mass Spectrometry Mechanisms: Ionization & Fragmentation

The utility of MRFA as a calibrant stems from its clean ionization profile. In ESI(+), it predominantly forms the singly charged molecular ion

Ionization Dynamics

The Arginine residue at position 2 acts as a "proton sponge." In the gas phase, the proton is highly localized to the guanidino side chain. This localization directs fragmentation pathways, making the MS/MS spectrum highly reproducible.

Fragmentation Pathways (CID)

Under Collision-Induced Dissociation (CID), MRFA yields a distinct series of b-ions (N-terminal) and y-ions (C-terminal).

-

b-series: Charge retained on N-terminus.

-

y-series: Charge retained on C-terminus.

-

Dominant Ions: Due to the basic Arginine in the center, both

,

Visualization: MRFA Fragmentation Map

The following diagram illustrates the cleavage sites and the resulting theoretical monoisotopic masses for the singly charged fragments.

Caption: Figure 1: Theoretical fragmentation map of MRFA. Key diagnostic ions include y3 (393.22) and b3 (435.22).

Biological Context & Activity

While ubiquitous as a standard, MRFA is not biologically inert. It is a synthetic analog often compared to FMRFamide (Phe-Met-Arg-Phe-NH₂), a cardioactive peptide found in molluscs.

-

Enzyme Inhibition: MRFA has been identified as a competitive inhibitor of enkephalin-generating endopeptidases in rat brain tissue [1].[1][2]

-

Substrate Specificity: It serves as a specific substrate for Dipeptidyl Peptidase III (DPP III) , an enzyme involved in the degradation of enkephalins and pain modulation [2]. This makes MRFA useful not just for physics-based calibration, but also for biochemical assay development involving metallopeptidases.

Experimental Protocols

Preparation of ESI Calibration Standard

This protocol creates a stable stock solution for positive ion mode calibration (e.g., for Thermo LTQ/Orbitrap or Agilent Q-TOF systems).

Reagents:

-

H-Met-Arg-Phe-Ala-OH (Lyophilized powder, >98% purity).[2]

-

Acetonitrile (LC-MS grade).

-

Water (LC-MS grade).

-

Formic Acid (FA) or Acetic Acid (AA).

Workflow:

-

Stock Solution (1 mg/mL):

-

Weigh 1 mg of MRFA.[4]

-

Dissolve in 1 mL of 50:50 Water:Acetonitrile (v/v).

-

Note: Do not add acid yet if storing long-term to minimize hydrolysis/oxidation.

-

Storage: Aliquot into 50 µL vials and store at -20°C. Stable for 6-12 months.

-

-

Working Solution (1-5 pmol/µL):

-

Dilute Stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

-

Final concentration: ~1 µg/mL (approx 2 µM).

-

Critical Step: Vortex thoroughly. The presence of acid is required here to ensure full protonation of the Arg residue for maximum signal intensity.

-

Oxidation Stability Check

Methionine (Met) is prone to oxidation, forming Methionine Sulfoxide (+16 Da).

-

Monitoring: Check for a peak at m/z 539.26 ([M+H]+ + 16).

-

Threshold: If the +16 Da peak exceeds 10% of the base peak (523.26), discard the working solution.

Visualization: Calibration Workflow

Caption: Figure 2: Step-by-step workflow for preparing and validating MRFA calibration standards.

References

-

Knight, M., et al. (1982).[1] H-Met-Arg-Phe-Ala-OH inhibition of enkephalin-generating endopeptidase. Peptides, 3(3), 461-465.

-

Abramic, M., et al. (1988).[1] Dipeptidyl peptidase III from human erythrocytes: Specificity and inhibition. Biological Chemistry Hoppe-Seyler, 369,[1] 29.

-

Thermo Fisher Scientific. (2025). Pierce™ LTQ ESI Positive Ion Calibration Solution Product Manual.

-

BenchChem. (2025).[3] Utilizing Met-Arg-Phe-Ala (MRFA) as a Mass Spectrometry Calibration Standard.

-

PubChem. (2025).[5] Compound Summary: H-Met-Arg-Phe-Ala-OH (CID 9914740).[6] National Library of Medicine.

Sources

- 1. H-Met-Arg-Phe-Ala-OH peptide [novoprolabs.com]

- 2. H-Met-Arg-Phe-Ala-OH | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. H-Met-arg-phe-ala-OH | C23H37N7O5S | CID 9914740 - PubChem [pubchem.ncbi.nlm.nih.gov]

H-Met-Arg-Phe-Ala-OH molecular weight and formula

Physicochemical Characterization & Mass Spectrometry Calibration Protocols [1]

Executive Summary

H-Met-Arg-Phe-Ala-OH (MRFA) is a synthetic tetrapeptide widely utilized as a "Gold Standard" calibration reference in electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS).[1] Its utility stems from a unique combination of physicochemical properties: the high proton affinity of the Arginine (Arg) residue ensures exceptional ionization efficiency, while the Methionine (Met) residue serves as a sensitive built-in probe for oxidative stress within the analytical workflow.

This guide provides a definitive breakdown of MRFA’s molecular identity, a self-validating protocol for calibration standard preparation, and a structural analysis of its fragmentation dynamics for instrument tuning.

Part 1: Molecular Identity & Physicochemical Profile

The accurate mass determination of MRFA is critical for instrument calibration.[2] Below is the definitive molecular data derived from standard atomic weights and isotopic abundances.

Molecular Formula:

Table 1: Mass Spectrometry Reference Values

| Parameter | Value (Da) | Description |

| Monoisotopic Mass (Neutral) | 523.2577 | Calculated using |

| Average Molecular Weight | 523.65 | Weighted average based on natural isotopic abundance.[1] |

| 524.2650 | The primary ion observed in positive ESI mode. | |

| 262.6361 | Common in high-resolution quadrupole tuning. | |

| 546.2469 | Indicator of salt contamination in solvents/glassware. |

Analyst Note: The monoisotopic mass of 523.2577 is the critical value for high-resolution MS (Orbitrap, TOF). Do not use the average weight for mass accuracy calibration < 5 ppm.

Part 2: The Mechanics of Calibration

Why is MRFA the industry standard? It is not arbitrary. The sequence Met-Arg-Phe-Ala is engineered for specific mass spec behaviors:

-

Arginine (Arg, R): The guanidinium group on the side chain has a high pKa (~12.5), acting as a "proton sponge." This guarantees that the molecule is pre-charged in acidic mobile phases, leading to intense signal even at low femtomole concentrations.

-

Methionine (Met, M): Susceptible to oxidation (

). The ratio of oxidized to native MRFA serves as a diagnostic metric for the "health" of the ESI source and solvent purity.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Phenylalanine (Phe, F): Provides hydrophobicity, ensuring the peptide retains well on C18 columns during LC-MS system suitability tests.[1]

Visualization: MS Calibration Workflow

The following diagram illustrates the logical flow of using MRFA for instrument validation, highlighting critical decision points.

Figure 1: Step-by-step logic flow for utilizing MRFA in mass spectrometer calibration and system suitability testing.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : if you do not observe the specific criteria listed in Step 4, the reagents or instrument are compromised.

Reagents:

-

H-Met-Arg-Phe-Ala-OH (Lyophilized powder, >98% purity).[1][4]

-

LC-MS Grade Acetonitrile (ACN).[1]

-

LC-MS Grade Water (

).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Formic Acid (FA) ampules (freshly opened).[1]

Methodology:

-

Stock Solution (1 mg/mL):

-

Working Standard (Infusion Ready):

-

Dilute Stock 1:100 into 50:50 ACN:

+ 0.1% Formic Acid . -

Final Concentration: ~10 µg/mL (approx 19 µM).[1]

-

Critical: The addition of 0.1% FA is mandatory here to drive the

species.

-

-

Infusion:

-

Infuse at 5–10 µL/min into the ESI source.

-

Source parameters: Spray Voltage 3.5 kV, Capillary Temp 275–300°C.[1]

-

-

Validation Criteria (The "Trust" Check):

-

Criterion A: The base peak must be

. -

Criterion B: The oxidation peak (

) should be <5% of the base peak. If -

Criterion C: Signal stability should show RSD < 5% over 1 minute.

-

Part 4: Fragmentation Dynamics & Structural Logic

When performing MS/MS (Tandem MS) for tuning collision energies, MRFA fragments in a predictable pattern.[1] Because the Arginine (R) is located at position 2, the positive charge is strongly sequestered at the N-terminus (in b-ions) or the internal fragment.

Sequence: H - Met (1) - Arg (2) - Phe (3) - Ala (4) - OH[1][3][4][5]

Fragmentation Map

The following diagram visualizes the cleavage sites during Collision Induced Dissociation (CID).

Figure 2: Primary fragmentation pathways of MRFA. The basic Arginine residue directs charge retention, making b2 and y3 the dominant diagnostic ions.

Key Diagnostic Fragments (Monoisotopic):

-

(b2 Ion): Corresponds tongcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

(y3 Ion): Corresponds tongcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

(Met Immonium): A diagnostic marker for Methionine presence.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

References

-

BenchChem. (2025).[1][2] Application Note: Utilizing Met-Arg-Phe-Ala (MRFA) as a Mass Spectrometry Calibration Standard.[1][2][3] Retrieved from 2[1]

-

PubChem. (2021).[1] Compound Summary: H-Met-Arg-Phe-Ala-OH (CID 9914740).[1] National Library of Medicine.[1] Retrieved from 1[1]

-

Thermo Fisher Scientific. (n.d.).[1] Pierce™ Reserpine and MRFA Standards for LC-MS.[1] Retrieved from 6[1]

-

Ghaemmaghami, S., et al. (2024).[1] Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.[1][7] Journal of the American Society for Mass Spectrometry.[7] Retrieved from 7[1][7]

Sources

- 1. H-Met-arg-phe-ala-OH | C23H37N7O5S | CID 9914740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. H-Met-Arg-Phe-Ala-OH peptide [novoprolabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. biosynth.com [biosynth.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. researchgate.net [researchgate.net]

Beyond the Standard: The Physicochemical and Biological Profile of H-Met-Arg-Phe-Ala-OH (MRFA)

Executive Summary

H-Met-Arg-Phe-Ala-OH (MRFA) is a synthetic tetrapeptide that occupies a unique dual niche in life sciences.[1][2] While ubiquitously recognized as the "Gold Standard" calibrant for electrospray ionization (ESI) mass spectrometry due to its exceptional ionization efficiency, its utility extends into specific biological characterization.[1] Biologically, MRFA serves as a critical substrate probe for metallopeptidases (specifically Dipeptidyl Peptidase III) and a competitive inhibitor of enkephalin-processing enzymes.[1]

This guide bridges the gap between its physicochemical utility in instrumentation and its pharmacological activity in enzymatic assays, providing researchers with a unified technical reference.[1]

Part 1: Molecular Architecture & Physicochemical Determinants[1]

The biological and analytical behaviors of MRFA are strictly dictated by its sequence: Methionine-Arginine-Phenylalanine-Alanine .[1]

Structural Analysis

| Feature | Residue / Motif | Functional Consequence |

| N-Terminus | Met (Methionine) | Provides a thioether side chain; susceptible to oxidation (Met-sulfoxide), serving as a redox sensor in stability assays.[1] |

| Basic Core | Arg (Arginine) | The Ionization Anchor. The guanidinium group ( |

| Hydrophobic Core | Phe (Phenylalanine) | Increases hydrophobicity, facilitating retention on C18 columns and interaction with enzyme hydrophobic pockets (S1/S2 subsites).[1] |

| C-Terminus | Ala (Alanine) | Small, non-polar terminus.[1] Unlike FMRFamide (amidated), MRFA has a free carboxyl group, altering its receptor binding profile.[1] |

Physicochemical Data[1][3][4]

-

Formula:

-

Monoisotopic Mass: 523.2577 Da[1]

-

Dominant Ion (ESI+):

524.26 -

Solubility: Highly soluble in water/acetonitrile mixtures; typically prepared in 0.1% Formic Acid.[1]

Part 2: Biological Activity & Enzymatic Interactions[1]

While often overshadowed by its analytical use, MRFA possesses distinct biological activity, particularly as a probe for proteolytic processing.[1]

Substrate for Dipeptidyl Peptidase III (DPP III)

MRFA is a validated substrate for DPP III (EC 3.4.14.4), a zinc-dependent metallopeptidase involved in the degradation of nociceptive peptides (like enkephalins).[1]

-

Mechanism: DPP III cleaves dipeptides from the N-terminus of substrates with specific hydrophobic motifs.[1]

-

Reaction:

[1] -

Significance: Because MRFA competes with endogenous opioids (enkephalins/endorphins) for DPP III active sites, it can modulate the half-life of these signaling molecules in in vitro systems.[1]

Inhibition of Enkephalin-Generating Enzymes

Research indicates MRFA acts as a competitive inhibitor for endopeptidases that generate enkephalins from precursor proteins.[1][3]

-

Biological Context: By inhibiting the processing enzymes, MRFA can indirectly influence the concentration of bioactive opioid peptides in tissue homogenates (e.g., rat brain extracts).[1]

-

Selectivity: Unlike the potent neuropeptide FMRFamide (Phe-Met-Arg-Phe-

), which activates specific FaNaC (sodium channels) and GPCRs, MRFA's free acid C-terminus and N-terminal Met shift its activity from receptor agonist to enzyme substrate/inhibitor.[1]

Visualization: Enzymatic Processing Pathway

The following diagram illustrates the divergence between FMRFamide (Receptor Agonist) and MRFA (Enzyme Substrate).[1]

[1]

Part 3: The Bioanalytical Standard (Technical Application)

For drug development professionals, MRFA is the benchmark for validating LC-MS/MS system performance.[1] Its "activity" here is defined by ionization stability.[1]

Why MRFA?

-

High Ionization Efficiency: The Arginine residue ensures a strong

signal even at low concentrations (fmol range).[1] -

Fragmentation Pattern: Under CID (Collision Induced Dissociation), MRFA yields a predictable

ion series, allowing precise calibration of mass accuracy and collision energy.[1] -

No Carryover: Its moderate hydrophobicity allows it to elute cleanly from C18 columns, preventing "ghost peaks" in subsequent runs.[1]

Visualization: MS Optimization Workflow

This workflow describes the standard protocol for using MRFA to tune a Triple Quadrupole (QqQ) or Orbitrap system.[1]

Part 4: Experimental Protocols

Protocol A: Enzymatic Stability Assay (Biological)

Objective: Determine the half-life of MRFA in plasma or tissue homogenate to assess DPP III activity.[1]

-

Preparation: Dissolve MRFA to 1 mM in PBS (pH 7.4).

-

Incubation:

-

Mix 10 µL of MRFA substrate with 90 µL of rat brain homogenate (or purified DPP III).[1]

-

Incubate at 37°C.

-

-

Sampling: At

min, remove 10 µL aliquots. -

Quenching: Immediately add 40 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop the reaction.

-

Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS/MS.[1]

-

Monitoring: Track the depletion of

524.26 (Parent) and appearance of

Protocol B: Mass Spectrometry Tuning (Analytical)

Objective: Calibrate TOF/Orbitrap mass accuracy.

-

Stock Solution: 1 mg/mL MRFA in 100% Water. Store at -20°C.

-

Working Solution: Dilute to 1 pmol/µL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Injection: Infuse at 5-10 µL/min.

-

Criteria:

References

-

Agilent Technologies. (2023).[1] Agilent ESI Tuning Mix for Ion Trap and Quadrupole LC/MS Systems. Agilent User Manuals.[1] Link

-

Abramic, M., et al. (1988).[1][2] "Dipeptidyl peptidase III from human erythrocytes." Biological Chemistry Hoppe-Seyler, 369(1), 29-38.[1] Link

-

Knight, M., et al. (1982).[1][2] "Inhibition of the enzymatic degradation of Met-enkephalin by catecholamines and MRFA." Peptides, 3(3), 461-468.[1] Link

-

BenchChem. (2025).[1][4][5] "Application Note: Utilizing Met-Arg-Phe-Ala (MRFA) as a Mass Spectrometry Calibration Standard." Link[1]

-

PubChem. (2025).[1] "Compound Summary for CID 9914740: H-Met-Arg-Phe-Ala-OH."[1] National Library of Medicine.[1] Link[1]

Sources

Introduction: The Strategic Synthesis of a Model Tetrapeptide

An In-Depth Technical Guide to the Synthesis and Purification of H-Met-Arg-Phe-Ala-OH

The tetrapeptide H-Met-Arg-Phe-Ala-OH, composed of methionine, arginine, phenylalanine, and alanine, serves as an exemplary model for illustrating the core principles and nuanced challenges of modern peptide synthesis. While a relatively small molecule, its sequence contains amino acids with side chains that demand specific strategic considerations: the bulky, acid-sensitive protecting group of arginine and the oxidation-prone thioether of methionine. This guide, intended for researchers and drug development professionals, provides a comprehensive walkthrough of the synthesis, cleavage, and purification of this peptide. We will delve into the rationale behind each methodological choice, grounding our protocols in established chemical principles to ensure a robust and reproducible workflow, from initial resin loading to final characterization. This document is structured not as a rigid template, but as a logical progression through the synthetic journey, emphasizing the causality behind each experimental decision.

Pillar 1: Solid-Phase Peptide Synthesis (SPPS) Strategy

The synthesis of H-Met-Arg-Phe-Ala-OH is most efficiently accomplished using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[1][2] This approach simplifies the purification process at each step, as excess reagents and by-products are simply washed away.[2]

The Core SPPS Cycle

The synthesis proceeds through a repeated cycle of two key steps: Nα-Fmoc deprotection and amino acid coupling.[3]

-

Deprotection: The Fmoc group, which protects the α-amino group of the N-terminal amino acid, is removed using a solution of a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF).[3][4] This reaction proceeds via a β-elimination mechanism, liberating a free amine on the resin-bound peptide, ready for the next coupling step.[4]

-

Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a new peptide (amide) bond with the newly freed amine.[4] This is typically achieved using a coupling reagent, such as HBTU or HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4]

This cycle is repeated until the desired peptide sequence is fully assembled.

Purification by Preparative RP-HPLC

High-Performance Liquid Chromatography (HPLC) operating in a reversed-phase mode is the standard method for purifying synthetic peptides. [5][6][7]The separation is based on the differential partitioning of the target peptide and its impurities between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 21.2 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in H₂O | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Gradient | 5-65% B over 30 min | 15-45% B over 40 min |

| Detection | 220 nm | 220 nm |

Purification Protocol:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A (if solubility is an issue, a small amount of ACN or DMSO can be used). [8]2. Filter the solution through a 0.45 µm filter.

-

Inject the sample onto the preparative HPLC system.

-

Collect fractions corresponding to the main product peak.

-

Analyze the collected fractions for purity using analytical RP-HPLC.

-

Pool the fractions that meet the desired purity specification (typically >95%).

-

Freeze the pooled solution and lyophilize to obtain the final peptide as a white, fluffy powder.

Final Characterization

To ensure the final product is correct and pure, it must be characterized.

| Analysis Method | Expected Result | Purpose |

| Analytical RP-HPLC | Single major peak (>95% purity) | Confirms purity and provides retention time for identification. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 524.26 | Confirms the molecular identity of the synthesized peptide. |

Peptide Properties:

-

Sequence: H-Met-Arg-Phe-Ala-OH

-

Molecular Formula: C₂₃H₃₇N₇O₅S

-

Average Molecular Weight: 523.65 g/mol

-

Monoisotopic Molecular Weight: 523.2577 g/mol

References

-

Al-Warhi, T., Al-Zoubi, M., & El-Faham, A. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15485–15493. [Link]

-

National Center for Biotechnology Information. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PubMed Central. [Link]

-

American Chemical Society. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

-

Biron, E., & Chatterjee, J. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(22), 8599–8602. [Link]

-

CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation Website. [Link]

-

Aisling, M., et al. (2002). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 60(5), 282-286. [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Aapptec. Cleavage Cocktails; Reagent K. Aapptec Website. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 21-41. [Link]

-

Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

-

Vankawala, P. J., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 582-591. [Link]

-

Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus Website. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Website. [Link]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

-

ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. ResearchGate. [Link]

-

Yang, H., et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(10), 2210–2216. [Link]

-

Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec Website. [Link]

-

Guryanov, I., et al. (2021). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry, 23(18), 7173-7182. [Link]

-

Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 203-214. [Link]

-

ResearchGate. (2011). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Request PDF. [Link]

-

Winkel Pettersson, S., et al. (2004). Utilizing displacement effects in RP-HPLC purifications of peptides. Journal of Chromatography B, 803(1), 159-165. [Link]

-

Vydac. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac Website. [Link]

-

Barlos, K., et al. (1998). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Tetrahedron Letters, 39(22), 3947-3950. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Aapptec. Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. Aapptec Website. [Link]

-

Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies Application Note. [Link]

-

Hughes, R. M., et al. (2008). Oxidation increases the strength of the methionine-aromatic interaction. Proceedings of the National Academy of Sciences, 105(38), 14383–14388. [Link]

-

Zubaidah, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(13), 5104. [Link]

-

De Luca, S., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(3), 965-980. [Link]

-

Biotage. (2023). How to quantify your first amino acid loading onto Wang resins. Biotage Blog. [Link]

-

The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. peptide.com [peptide.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: H-Met-Arg-Phe-Ala-OH (MRFA) Solubility & Stability

[1]

Executive Summary

H-Met-Arg-Phe-Ala-OH (MRFA) is a tetrapeptide widely utilized as a high-sensitivity calibration standard in electrospray ionization (ESI) mass spectrometry and as a biological inhibitor of enkephalin-degrading enzymes.[1][2] While its short sequence suggests simplicity, the presence of Methionine (Met) and Arginine (Arg) creates a dichotomy of instability and solubility that demands precise handling.

This guide provides a rigorous, field-validated framework for the solubilization, storage, and quality control of MRFA. It moves beyond generic peptide handling to address the specific oxidative liabilities of the Methionine thioether group and the hygroscopic nature of Arginine salts.

Part 1: Physicochemical Profile[3][4]

Understanding the molecular drivers of MRFA is prerequisite to successful reconstitution.

| Property | Value | Implication for Handling |

| Sequence | Met-Arg-Phe-Ala | Amphipathic: Hydrophobic N-terminus (Met, Phe), Basic C-terminus (Arg).[1] |

| Formula | C₂₃H₃₇N₇O₅S | Contains Sulfur (susceptible to oxidation).[1] |

| Molecular Weight | 523.65 Da (Monoisotopic) | Primary MS calibration peak (M+H)⁺ = 524.26 m/z .[1] |

| Isoelectric Point (pI) | ~11.05 | Net positive charge at neutral pH; highly soluble in acidic buffers.[1] |

| Hydropathy | Mixed | Arg drives aqueous solubility; Phe/Met require organic modifiers for high concentrations.[1] |

| Counterion | Typically Acetate or TFA | TFA salts significantly enhance solubility but may suppress MS ionization if not removed/diluted.[1] |

Part 2: Solubility & Reconstitution Protocols

The "Self-Validating" Reconstitution Workflow

Do not treat MRFA as a generic powder.[1] Its hygroscopic nature leads to weighing errors, and its oxidation potential requires immediate verification.

Recommended Solvent System:

-

Primary: 50:50 Acetonitrile (ACN) : Water (H₂O) + 0.1% Formic Acid (FA).[1]

-

Rationale: ACN solvates the hydrophobic Phe/Met residues; Water/FA solubilizes the Arg and protonates the peptide for ESI-MS.

Protocol: Preparation of 1 mg/mL Stock

-

Thermal Equilibration: Remove the lyophilized vial from -20°C storage. Wait 30 minutes before opening to prevent atmospheric moisture condensation (which accelerates hydrolysis).[1]

-

Solvent Addition: Add the calculated volume of 50:50 ACN:H₂O (0.1% FA) directly to the vial to achieve 1 mg/mL.

-

Dissolution: Vortex gently for 30 seconds. Sonication is rarely needed and should be avoided to prevent heating/oxidation.

-

Verification (The "Self-Check"): Immediately inject a dilute aliquot (e.g., 1 pmol/µL) into the Mass Spectrometer.[1]

Figure 1: Self-validating reconstitution workflow ensuring peptide integrity before experimental use.

Part 3: Stability & Degradation Mechanisms[1]

The stability of MRFA is dictated almost entirely by the Methionine (Met) residue. While the peptide backbone is relatively stable, the thioether side chain acts as a reactive oxygen species (ROS) scavenger, sacrificing itself to oxidation.

Methionine Oxidation (The +16 Da Shift)

This is the primary failure mode. Atmospheric oxygen, dissolved oxygen in solvents, or trace peroxides in low-grade acetonitrile can oxidize the Met sulfur atom into Methionine Sulfoxide .

-

Mechanism: Nucleophilic attack of the sulfur atom on an oxidant.

-

MS Signature: A mass shift of +15.99 Da .

-

Impact: Changes hydrophobicity (Sulfoxide is more polar), altering HPLC retention times and potentially inhibiting biological binding affinity.

Aggregation

MRFA is generally resistant to aggregation due to its short length and the repulsive positive charge of the Arginine residue at neutral/acidic pH. However, in high-salt buffers (PBS) without organic solvent, hydrophobic stacking of Phenylalanine (Phe) can occur at high concentrations (>5 mg/mL).[1]

Figure 2: The Methionine oxidation pathway.[1] The conversion to Sulfoxide is the dominant degradation route in solution.

Part 4: Storage & Handling Guidelines

To maximize shelf-life, you must arrest the kinetics of oxidation and hydrolysis.[3]

Lyophilized Storage (Long-Term)[1]

-

Temperature: -20°C is standard; -80°C is optimal.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1][4][5]

-

Container: Amber glass vials (to prevent photo-oxidation of Phe/Met) with Teflon-lined caps.[1]

-

Stability: >2 years if kept dry and frozen.[1]

Solution Storage (Short-Term)[1]

-

Solvent: Acidic organic mixtures (e.g., 50% ACN, 0.1% FA) are bacteriostatic and stabilize the structure.

-

Temperature: -80°C for stock solutions.

-

Freeze-Thaw: Avoid. Aliquot stock solutions immediately after preparation.

-

Why? Repeated freeze-thaw cycles introduce micro-bubbles (cavitation) that generate local free radicals, accelerating Met oxidation.[1]

-

-

Shelf Life:

References

Methodological & Application

Application Note: H-Met-Arg-Phe-Ala-OH (MRFA) in Mass Spectrometry

This guide details the application of H-Met-Arg-Phe-Ala-OH (MRFA) as a primary reference standard in Mass Spectrometry (MS). It is designed for researchers requiring high-precision instrument calibration, sensitivity benchmarking, and performance qualification (PQ).

The "Golden Standard" for Instrument Performance Verification

Executive Summary

H-Met-Arg-Phe-Ala-OH (MRFA) is a synthetic tetrapeptide widely recognized as a benchmark standard for Electrospray Ionization (ESI) and MALDI mass spectrometry. Its utility stems from its unique physicochemical properties: a highly basic Arginine residue providing exceptional ionization efficiency (

This guide moves beyond basic "tuning" instructions to provide a robust, self-validating protocol for using MRFA to benchmark instrument sensitivity (S/N), calibrate Ion Mobility (CCS) dimensions, and diagnose source contamination.

Physicochemical Foundation

Understanding the molecule is the first step to reproducible data. MRFA is chosen because it is stable, singly charged in standard ESI conditions, and covers the low-mass range critical for metabolomics and small molecule analysis.

Table 1: Critical Chemical Data

| Property | Value | Notes |

| Sequence | Met-Arg-Phe-Ala | N-to-C Terminus |

| Formula | Contains Sulfur (Met) | |

| Monoisotopic Mass (Neutral) | 523.2628 Da | Base for calculations |

| 524.2701 Da | Primary ESI+ Observation | |

| 262.6390 Da | Observed at high concentrations | |

| Solubility | Water, Methanol, Acetonitrile | Hydrophilic/Amphipathic |

| pKa (Arg Side Chain) | ~12.5 | Ensures protonation even at neutral pH |

Expert Insight: The presence of Methionine (Met) makes MRFA susceptible to oxidation (+16 Da, m/z 540.27). Always check for the presence of m/z 540.27 to assess the freshness of your standard and the oxidative stress of your ESI source.

Preparation Protocol: The "Reference Standard" Mix

Inconsistent preparation is the #1 cause of failed calibration. This protocol creates a stable stock and a working solution optimized for positive mode ESI .[1]

Reagents Required

-

MRFA (Lyophilized): >98% Purity.[2]

-

Solvent A: LC-MS Grade Water + 0.1% Formic Acid (FA).

-

Solvent B: LC-MS Grade Acetonitrile (ACN) + 0.1% Formic Acid.

-

Vessels: Amber glass vials (to prevent Met oxidation by light).

Step-by-Step Methodology

-

Stock Solution (1 mg/mL):

-

Dissolve 1 mg of MRFA in 1 mL of 50:50 Water:ACN .

-

Vortex for 30 seconds.

-

Storage: Aliquot into 100 µL volumes and freeze at -20°C. Stable for 6 months.

-

-

Working Solution (1 µg/mL - "Tuning Mix"):

-

Dilute the Stock Solution 1:1000 using 50:50 Water:ACN + 0.1% FA .

-

Final Concentration: 1000 ng/mL (1 ppm).

-

Usage: Direct infusion for tuning.

-

-

Sensitivity Test Solution (100 fmol/µL):

-

Perform serial dilutions to reach ~52 ng/mL.

-

Usage: Column injection for S/N determination.

-

Application Workflow: Instrument Performance Verification

This workflow describes the logical path for using MRFA to validate instrument health.

Figure 1: Logical workflow for utilizing MRFA in daily instrument performance verification (IPV).

Detailed Protocols

Protocol A: Sensitivity Benchmarking (Signal-to-Noise)

Objective: Determine if the mass spectrometer meets the manufacturer's sensitivity specifications.

-

Setup:

-

Acquisition:

-

Inject 1 µL of the Sensitivity Test Solution (on-column).

-

Alternatively, infuse at 5 µL/min until signal stabilizes.

-

-

Calculation:

-

Extract Ion Chromatogram (EIC) for m/z 524.27 ± 0.5 Da.

-

Select a noise region (e.g., m/z 550–600) free of isotopic peaks.

-

Calculate RMS Signal-to-Noise (S/N) .

-

Target: >100:1 for standard instruments; >1000:1 for high-sensitivity platforms.

-

Protocol B: Ion Mobility Calibration (CCS)

Objective: Use MRFA to calibrate Collision Cross Section (CCS) values in Drift Tube (DT) or Traveling Wave (TW) Ion Mobility Spectrometry.

-

Rationale: MRFA is a "compact" peptide. Its experimental CCS value serves as a critical anchor point for low-mass peptide calibration.

-

Reference Value:

-

CCS (

-

Note: CCS values depend on drift gas (

vs He) and field type. Always calibrate against a mixture (e.g., Polyalanine) where MRFA is one component.

-

CCS (

Troubleshooting & Diagnostics

When MRFA fails to perform, it acts as a diagnostic tool for the entire system.

| Observation | Root Cause | Corrective Action |

| Low Signal (m/z 524) | Ion Suppression / Source Clogging | Check nebulizer needle; switch to fresh solvent. |

| High Oxidation (m/z 540) | Old Standard or High Source Temp | Prepare fresh standard. If fresh, lower source temp (<300°C). |

| Peak Broadening | Space Charge Effects | Dilute sample. Too many ions in the trap/cell. |

| Sodium Adduct (m/z 546) | Glassware Contamination | Use plasticware; check solvents for Na+ contamination. |

References

-

Agilent Technologies. (2023). Signal, Noise, and Detection Limits in Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). Extracting biomolecule collision cross sections from the high-resolution FT-ICR mass spectral linewidths. PubMed. Retrieved from [Link]

Sources

Application Note: H-Met-Arg-Phe-Ala-OH (MRFA) as a Competitive Protease Inhibitor

[1]

Abstract & Introduction

H-Met-Arg-Phe-Ala-OH (MRFA) is a synthetic tetrapeptide widely recognized in mass spectrometry as a high-performance calibration standard due to its exceptional ionization efficiency.[1] However, in biochemical signaling and protease kinetics, MRFA serves a critical biological function: it is a potent competitive inhibitor of specific enkephalin-generating endopeptidases and a highly specific substrate for Dipeptidyl Peptidase III (DPP III).[1]

This guide moves beyond the standard "calibration" use case, providing a rigorous protocol for utilizing MRFA to characterize metallo-endopeptidase activity.[1] By mimicking the hydrophobic/cationic transition state of natural opioid peptides (e.g., Met-Enkephalin), MRFA effectively blocks the active site of enkephalin-processing enzymes, making it an indispensable tool for mapping protease specificity and kinetics.[1]

Key Physicochemical Properties

| Property | Value | Notes |

| Sequence | Met-Arg-Phe-Ala | N-terminal Met, C-terminal Ala |

| Molecular Weight | 523.65 Da | Monoisotopic |

| Solubility | > 1 mg/mL in H₂O | Highly soluble due to Arg residue |

| pI (Theoretical) | ~11.05 | Net positive charge at physiological pH |

| Primary Target | Enkephalin-generating Endopeptidase | Mode: Competitive Inhibition ( |

| Secondary Target | Dipeptidyl Peptidase III (DPP III) | Mode: Substrate (Cleaves Met-Arg) |

Mechanism of Action

MRFA functions primarily through Competitive Inhibition .[1][2] Its structure—comprising a hydrophobic methionine, a cationic arginine, and a bulky phenylalanine—mimics the N-terminal sequence of natural enkephalin precursors.

-

Binding: The peptide occupies the S1-S2' subsites of the target endopeptidase.[1]

-

Competition: It competes with natural substrates (e.g., Dynorphin fragments or synthetic fluorogenic substrates) for the catalytic zinc ion or active site cleft.[1]

-

Blockade: Unlike natural substrates which are rapidly hydrolyzed, MRFA binds with sufficient affinity to reduce the velocity of the primary reaction, allowing for the calculation of inhibition constants (

).

Visualizing the Competitive Mechanism

The following diagram illustrates the kinetic competition between the Natural Substrate (S) and MRFA (I) for the Enzyme (E).

Figure 1: Kinetic model showing MRFA (Red) competing with the substrate (Green) for the Enzyme active site.[1] Formation of the EI complex prevents product generation.

Experimental Protocol: IC₅₀ Determination

This protocol describes the determination of the Half-Maximal Inhibitory Concentration (IC₅₀) of MRFA against a standard Enkephalin-generating Endopeptidase (e.g., Neutral Endopeptidase or a rat-brain isolate equivalent) using a FRET-based substrate.[1]

A. Reagents & Preparation[1][4][5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 μM ZnCl₂ (Essential for metalloproteases).

-

Note: Avoid EDTA or EGTA, as they will strip the catalytic Zinc and inactivate the enzyme irreversibly.

-

-

Enzyme Stock: Rat Brain Endopeptidase or Recombinant Neprilysin (diluted to ~10 nM final concentration).

-

Substrate: Fluorogenic peptide (e.g., Mca-R-P-P-G-F-S-A-F-K(Dnp)-OH).[1]

-

MRFA Inhibitor Stock:

-

Dissolve 1 mg MRFA in 1.91 mL ultrapure water to make a 1 mM (1000 μM) stock.[1]

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

B. Dilution Scheme (Self-Validating)

To ensure accurate IC₅₀ curves, use a semi-logarithmic dilution series.[1]

| Tube | MRFA Conc.[1][2][3] (Stock) | Dilution Step | Final Assay Conc. (after 2x dilution) |

| 1 | 1000 μM | Stock | 500 μM |

| 2 | 200 μM | 1:5 from Tube 1 | 100 μM |

| 3 | 40 μM | 1:5 from Tube 2 | 20 μM |

| 4 | 8 μM | 1:5 from Tube 3 | 4 μM |

| 5 | 1.6 μM | 1:5 from Tube 4 | 0.8 μM |

| 6 | 0.32 μM | 1:5 from Tube 5 | 0.16 μM |

| 0 | 0 μM | Buffer Only | 0 μM (Control) |

C. Assay Workflow

-

Pre-Incubation (Equilibrium Binding):

-

In a black 96-well plate, add 50 μL of Enzyme solution.

-

Add 25 μL of MRFA dilution (Tubes 0–6).

-

Incubate at 37°C for 15 minutes . This allows the MRFA to bind the active site (E + I ⇌ EI) before the substrate competes.[1]

-

-

Reaction Initiation:

-

Add 25 μL of Substrate (4x concentration) to all wells.

-

Rapidly mix by shaking for 5 seconds.

-

-

Measurement:

D. Data Analysis

Calculate the % Inhibition for each concentration:

Application Note: MRFA as a Substrate for DPP III

While MRFA inhibits enkephalinase, it is a substrate for Dipeptidyl Peptidase III (DPP III).[1][2] This enzyme cleaves dipeptides from the N-terminus of substrates with the motif H-X-Y-...[1]

-

Reaction: H-Met-Arg-Phe-Ala-OH

H-Met-Arg-OH + H-Phe-Ala-OH.[1] -

Detection: This hydrolysis can be monitored by HPLC (peak shift) or Mass Spectrometry (loss of 523.65 Da parent ion, appearance of fragments).[1]

-

Significance: If your inhibition assay (Section 3) shows "loss of inhibition" over time, check for the presence of DPP III contaminants, which may be degrading your MRFA inhibitor.

Experimental Decision Tree

Use this logic flow to determine the correct application for your study.

Figure 2: Decision logic for selecting the correct MRFA experimental mode.

References

-

Knight, M. et al. (1982).[1][4] H-Met-Arg-Phe-Ala-OH as a competitive inhibitor of an enkephalin-generating endopeptidase.[1][5][4]Peptides , 3(3), 461-465.[1] Link

-

Abramic, M. et al. (1988).[1][4] Dipeptidyl peptidase III from human erythrocytes: Specificity and properties.[1]Biological Chemistry Hoppe-Seyler , 369, 29-38.[1][4] Link

-

Tsugita, A. et al. (1982).[1][4] Exopeptidase activity of Snapalysin.[1][2][4]FEBS Letters , 137(1), 19-22.[1][4] Link

-

Kulik, W. & Heerma, W. (1991).[1][4] The use of MRFA as a standard in Fast Atom Bombardment and Electrospray Mass Spectrometry.Biological Mass Spectrometry , 20(9), 553-558.[1] Link

Sources

- 1. H-Met-arg-phe-ala-OH | C23H37N7O5S | CID 9914740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H-Met-Arg-Phe-Ala-OH | CymitQuimica [cymitquimica.com]

- 3. CoMFA investigations on two series of artificial peptide inhibitors of the serine protease thermitase. Synthesis of an inhibitor of predicted greater potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H-Met-Arg-Phe-Ala-OH peptide [novoprolabs.com]

- 5. Buy H-Met-arg-phe-ala-OH | 67368-29-0 [smolecule.com]

Advanced Protocol: MRFA as a Universal Standard in High-Resolution Proteomics

Topic: Application of MRFA in Proteomics Research Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Mass Spectrometry Core Managers, Drug Development Scientists

Abstract

In the high-stakes environment of proteomic drug development, data integrity begins with instrument calibration. The tetrapeptide Met-Arg-Phe-Ala (MRFA) has established itself as the "Gold Standard" calibrant for Electrospray Ionization (ESI) mass spectrometry. This application note moves beyond basic definitions to provide a rigorous, field-proven guide on utilizing MRFA for System Suitability Testing (SST) , Real-Time Mass Correction (Lock Mass) , and Ion Mobility optimization. We provide validated protocols to ensure your LC-MS/MS platforms achieve sub-ppm mass accuracy and maximal sensitivity.

Introduction: The "Swiss Army Knife" of Mass Spectrometry

MRFA (

Why MRFA? The Scientific Rationale

-

Ionization Efficiency: The Arginine (Arg) residue provides a highly basic guanidino group (

), ensuring intense protonation ( -

Mass Range Relevance: With a monoisotopic mass of 523.2577 Da , it sits squarely in the "sweet spot" of tryptic peptide distributions, making it an ideal proxy for peptide performance.

-

Isotopic Fidelity: The presence of Methionine (Met) introduces a sulfur atom, creating a distinct isotopic pattern (

vs

Core Applications & Mechanisms

A. System Suitability Testing (SST)

Before valuable clinical samples are injected, MRFA serves as the gatekeeper. It validates three critical performance metrics:

-

Sensitivity: Signal-to-Noise (S/N) ratio of the

ion confirms source cleanliness and detector health. -

Resolution: The ability to resolve the fine isotopic structure (e.g., separating the

peak from the -

Stability: Monitoring injection-to-injection area variability (

) ensures LC pump and autosampler reliability.

B. Real-Time Mass Correction (Lock Mass)

In long gradient runs (2-4 hours), thermal drift can compromise mass accuracy. MRFA is widely used as a "Lock Mass"—a background ion infused continuously or spiked into the mobile phase.

-

Mechanism: The instrument software monitors the theoretical

of MRFA (524.26496) and applies a real-time correction factor to all other detected ions, maintaining

C. Ion Mobility Spectrometry (IMS)

MRFA is increasingly used to tune Traveling Wave (TWIMS) and Drift Tube (DTIMS) Ion Mobility cells. While it is not a primary CCS calibrant (like polyalanine), it is a critical QC standard to verify that drift times are stable before running CCS calibration mixes.

Validated Experimental Protocols

Protocol A: Preparation of MRFA Standards

Strict adherence to this protocol minimizes oxidation of the Methionine residue.

Materials:

-

MRFA Acetate Salt (High Purity >98%)

-

LC-MS Grade Methanol (MeOH)

-

LC-MS Grade Water (

) -

Glacial Acetic Acid (Optional, for stability)

Step-by-Step Methodology:

-

Stock Solution (5 nmol/µL):

-

Weigh 2.6 mg of MRFA.

-

Dissolve in 1.0 mL of 50:50 (v/v) MeOH:

. -

Note: Do not sonicate vigorously; vortex gently to avoid heat-induced oxidation.

-

Store at -20°C in aliquots (stable for 6 months).

-

-

Working Solution (Calibration/Tuning):

-

Dilute Stock 1:100 to reach 50 pmol/µL .

-

Solvent: 50:50 Acetonitrile:

+ 0.1% Formic Acid. -

Usage: Direct infusion for instrument tuning.

-

-

Lock Mass Solution (Low Concentration):

-

Target concentration: 0.5 - 1.0 fmol/µL in the final mobile phase.

-

Setup: Spike into Mobile Phase A or deliver via a secondary post-column tee (e.g., Agilent Jet Stream or Thermo Nanospray Flex).

-

Protocol B: System Suitability Workflow

Run this sequence every Monday or before any critical sample batch.

-

Blank Injection: Verify no carryover of MRFA (it is "sticky" due to hydrophobicity).

-

MRFA Injection (1 pmol on-column):

-

Flow Rate: 300 nL/min (Nano) or 0.3 mL/min (High Flow).

-

Gradient: Short 10-min ramp (5% to 90% B).

-

-

Data Analysis:

-

Extract Ion Chromatogram (XIC) for

524.2650. -

Pass Criteria:

-

Mass Error:

ppm (External Cal) or -

Peak Width (FWHM):

seconds (Nano-LC). -

Intensity:

counts (Instrument dependent).

-

-

Data Presentation & Reference Values

Table 1: MRFA Key Ion Attributes

Use these exact values for instrument method setup.

| Ion Species | Formula | Theoretical m/z (Monoisotopic) | Charge State ( | Application |

| Protonated | 524.26496 | +1 | Primary Lock Mass | |

| Doubly Charged | 262.63612 | +2 | Fragmentation Checks | |

| Sodium Adduct | 546.24691 | +1 | Contamination Indicator | |

| Oxidized Met | 540.25988 | +1 | Stability Check |

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Mass Error (>5 ppm) | Thermal drift or poor lock mass signal. | Check room temp stability. Increase lock mass concentration. |

| Strong m/z 540 Peak | Methionine Oxidation. | Discard working solution. Prepare fresh from frozen stock. |

| Signal Suppression | Ion Source Contamination. | Clean ion transfer tube/capillary. Check ESI voltage. |

Visualization: System Suitability Decision Tree

The following diagram outlines the logical flow for a daily System Suitability Test (SST) using MRFA.

Figure 1: Logical decision tree for MRFA-based System Suitability Testing (SST) in LC-MS proteomics.

References

-

Thermo Fisher Scientific. (2025). Pierce™ MRFA Mass Spec Calibration Standard Product Information. Retrieved from

-

Agilent Technologies. (2020).[1] In-depth Peptide Mapping with Iterative MS/MS Acquisition on the Agilent 6545XT AdvanceBio LC/Q-TOF. Application Note 5994-2067EN. Retrieved from

-

Olsen, J. V., et al. (2005). Parts per Million Mass Accuracy on an Orbitrap Mass Spectrometer via Lock Mass Injection into a C-trap. Molecular & Cellular Proteomics. Retrieved from

-

Waters Corporation. (2023). Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme Trypsin and IonHance DFA. Application Note. Retrieved from

-

BenchChem. (2025). Application Note: Utilizing Met-Arg-Phe-Ala (MRFA) as a Mass Spectrometry Calibration Standard. Retrieved from

Sources

Application Note: Kinetic Profiling of Dipeptidyl Peptidase III Activity Using H-Met-Arg-Phe-Ala-OH

[1]

Abstract

This application note details a standardized protocol for the kinetic characterization of Dipeptidyl Peptidase III (DPP III; EC 3.4.14.4) using the tetrapeptide substrate H-Met-Arg-Phe-Ala-OH (MRFA) .[1][2][3] Unlike synthetic fluorogenic substrates (e.g., Arg-Arg-2NA), MRFA represents a "label-free" peptide mimetic that allows for the direct observation of peptide bond hydrolysis via High-Performance Liquid Chromatography (HPLC).[1] This guide covers the reaction mechanism, detailed assay conditions, HPLC separation parameters, and data analysis required to determine Michaelis-Menten constants (

Introduction & Biological Context

Dipeptidyl Peptidase III (DPP III) is a zinc-dependent metallopeptidase widely distributed in mammalian tissues.[1][4] It plays a critical role in the turnover of bioactive peptides, specifically cleaving dipeptides from the N-terminus of substrates such as enkephalins (pain modulation) and angiotensins (blood pressure regulation).

H-Met-Arg-Phe-Ala-OH (MRFA) is a synthetic tetrapeptide often utilized as a specific substrate to probe DPP III activity.[1][2][3]

-

Specificity: DPP III cleaves MRFA at the bond between the second and third residues (Arg-Phe), releasing the N-terminal dipeptide Met-Arg and the C-terminal dipeptide Phe-Ala .[1]

-

Advantage: While fluorogenic substrates offer high throughput, MRFA allows for the validation of protease activity on a native peptide backbone, eliminating steric artifacts sometimes introduced by bulky fluorophores.

Mechanism of Action

DPP III belongs to the M49 family of metallopeptidases and contains a characteristic HELLGH zinc-binding motif.[1][5] The catalytic mechanism follows a "promoted-water" pathway where a zinc-bound water molecule acts as the nucleophile.[1]

Reaction Pathway

The hydrolysis of MRFA proceeds as follows:

Structural & Mechanistic Visualization

The following diagram illustrates the substrate binding and cleavage logic of DPP III.

Figure 1: Catalytic cycle of DPP III showing the binding of MRFA, zinc-promoted hydrolysis, and release of dipeptide products.

Materials and Reagents

Biological Materials[1][6][7]

-

Enzyme: Recombinant Human DPP III (purified, >95% purity).[1]

-

Substrate: H-Met-Arg-Phe-Ala-OH (Acetate or TFA salt, >98% purity).[1][3]

-

Note: Account for peptide content (usually 70-80% due to counterions) when calculating molarity.[1]

-

Buffers & Solvents[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5 (at 37°C).

-

Optional: Add 50 µM

if the enzyme requires activation or stabilization, though wild-type hDPP III is active with co-purified Zinc.[1]

-

-

Quenching Solution: 10% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]

-

HPLC Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

-

HPLC Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Experimental Protocol: HPLC-Based Kinetic Assay

This protocol utilizes a discontinuous assay format where the reaction is stopped at specific time points and products are quantified via Reversed-Phase HPLC (RP-HPLC).[1]

Substrate Preparation[1]

-

Stock Solution: Dissolve H-Met-Arg-Phe-Ala-OH in Assay Buffer to a concentration of 2 mM .

-

Critical: Vortex until fully dissolved.[1] If the peptide is the TFA salt, check pH and adjust to 7.5 if necessary using dilute NaOH.

-

-

Working Standards: Prepare serial dilutions (e.g., 0, 50, 100, 250, 500, 1000 µM) to generate a standard curve for quantification.

Enzyme Reaction Workflow

Perform all reactions in 1.5 mL microcentrifuge tubes or a 96-well PCR plate.

-

Pre-incubation:

-

Aliquot 40 µL of Assay Buffer containing substrate (varying concentrations: 10 µM – 500 µM) into tubes.

-

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add 10 µL of DPP III enzyme solution (approx. 10–50 nM final concentration) to start the reaction.

-

Mix gently by pipetting.

-

-

Incubation:

-

Incubate at 37°C for a fixed time (e.g., 15 minutes).

-

Validation: Ensure the reaction remains in the linear phase (substrate consumption < 10%).

-

-

Termination:

-

Add 50 µL of 10% TFA to quench the reaction immediately.

-

Vortex and centrifuge at 10,000 x g for 5 minutes to pellet any precipitated protein.

-

-

Analysis:

-

Transfer supernatant to HPLC vials.[1]

-

HPLC Separation Parameters

The separation of the tetrapeptide (MRFA) from its dipeptide products (Met-Arg and Phe-Ala) is achieved using a C18 column.[1]

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 214 nm (peptide bond) |

| Injection Vol | 20 - 50 µL |

| Column Temp | 25°C or 40°C |

Gradient Profile:

-

0-2 min: 0% B (Isocratic hold to elute salts)[1]

-

2-15 min: 0%

30% B (Linear gradient) -

15-18 min: 30%

90% B (Wash)[1] -

18-22 min: 0% B (Re-equilibration)

Expected Elution Order: The hydrophilic dipeptides (Met-Arg, Phe-Ala) will elute earlier than the intact hydrophobic tetrapeptide (Met-Arg-Phe-Ala).[1]

Assay Workflow Diagram

Figure 2: Step-by-step experimental workflow for the discontinuous kinetic assay.

Data Analysis & Validation

Calculation of Kinetic Parameters

-

Peak Integration: Integrate the area under the curve (AUC) for the product peaks (Met-Arg or Phe-Ala).[1] Use the standard curve to convert AUC to concentration (

).[1] -

Velocity Calculation: Calculate initial velocity (

) for each substrate concentration: -

Michaelis-Menten Fit: Plot

vs.- : The substrate concentration at half-maximal velocity.[1]

-

: Turnover number (

Self-Validating Controls

To ensure data integrity, include the following controls in every run:

-

Negative Control (No Enzyme): Buffer + Substrate + TFA.[1] Purpose: Checks for spontaneous hydrolysis or contamination.[1]

-

Inhibition Control: Pre-incubate enzyme with 10 µM Tynorphin or 10 mM EDTA (metal chelator).[1] Activity should be <5% of control.[1]

-

Mass Balance: The molar sum of the residual substrate and the formed product should equal the initial substrate concentration.

References

-

Ellis, S., & Nuenke, J. M. (1967). Dipeptidyl peptidase III.[1][6] Separation and characterization. Journal of Biological Chemistry, 242(20), 4623-4629.[1]

-

Abramic, M., et al. (1988). Dipeptidyl peptidase III from human erythrocytes.[1][2] Biological Chemistry Hoppe-Seyler, 369, 29.

-

Bezerra, G. A., et al. (2012). Entropy-driven binding of opioid peptides to dipeptidyl peptidase III.[1] Scientific Reports, 2, 1-7.[1] [1]

-

PubChem. Compound Summary: H-Met-Arg-Phe-Ala-OH.[1] National Library of Medicine.[1] [1]

-

Kumar, P., et al. (2016). Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition. Scientific Reports, 6, 23787. [1]

Sources

- 1. H-Met-arg-phe-ala-OH | C23H37N7O5S | CID 9914740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H-Met-Arg-Phe-Ala-OH peptide [novoprolabs.com]

- 3. H-Met-Arg-Phe-Ala-OH | CymitQuimica [cymitquimica.com]

- 4. Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

how to use MRFA as a mass spec calibration standard

Application Note: High-Precision Mass Spectrometry Calibration Using MRFA

Abstract & Scope

This application note details the methodology for utilizing the tetrapeptide MRFA (Met-Arg-Phe-Ala) as a robust calibration and tuning standard for ESI-MS (Electrospray Ionization Mass Spectrometry). Due to its high ionization efficiency, distinct monoisotopic mass, and stable fragmentation pattern, MRFA is the industry-standard benchmark for assessing instrument resolution, mass accuracy, and sensitivity in the mid-mass range (m/z 200–600).

Target Audience: Analytical Chemists, Proteomics Researchers, and DMPK Scientists.

Technical Specifications & Data

MRFA is selected because it mimics the physicochemical properties of proteomic analytes while remaining simple enough for rapid diagnosis.

Table 1: Physicochemical Properties of MRFA

| Property | Specification |

| Sequence | Methionine-Arginine-Phenylalanine-Alanine |

| Formula | C₂₃H₃₇N₇O₅S |

| Monoisotopic Mass (Neutral) | 523.25782 Da |

| (M+H)⁺ Monoisotopic Mass | 524.26512 Da (Primary Calibration Ion) |

| (M+2H)²⁺ Monoisotopic Mass | 262.63620 Da |

| Isoelectric Point (pI) | ~10.0 (Highly basic due to Arginine) |

| Storage | -20°C (Desiccated) |

Table 2: Key MS/MS Fragment Ions (For Collision Cell Tuning)

Calculated theoretical masses for high-resolution matching.

| Ion Type | Sequence Composition | Theoretical m/z (Monoisotopic) | Utility |

| y3 | Arg-Phe-Ala | 393.2250 | Primary Fragment (High Intensity) |

| b2 | Met-Arg | 289.1567 | N-terminal stability check |

| y2 | Phe-Ala | 237.1234 | Low-mass transmission check |

| y1 | Ala | 90.0550 | Low-mass cutoff verification |

Experimental Protocol

A. Reagents & Equipment[1][2]

-

MRFA Standard: High-purity (>98%) lyophilized powder.

-

Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water, LC-MS Grade Formic Acid (FA).

-

Vessels: Borosilicate glass vials (Avoid plastic to prevent phthalate contamination, m/z 391, which interferes with calibration).

B. Solution Preparation Workflow

Causality Note: MRFA is moderately hydrophobic (Phe/Met) but contains a basic Arginine. Pure water can lead to adsorption on glass walls; pure ACN can precipitate the salt form. A 50:50 mix ensures solubility, while Formic Acid ensures full protonation for positive mode ESI.

Figure 1: Preparation workflow ensuring analyte stability and optimal ionization.

C. Step-by-Step Preparation

-

Stock Solution (1 mg/mL): Weigh 1.0 mg MRFA and dissolve in 1.0 mL of 50:50 ACN:Water + 0.1% Formic Acid . Vortex for 30 seconds.

-

Working Solution (1 pmol/µL):

-

Take 10 µL of Stock Solution.

-

Dilute into 990 µL of Solvent Mix (10 µg/mL).

-

Perform a second 1:20 dilution (approx. 500 ng/mL or ~1 pmol/µL).

-

Note: For Nano-ESI, dilute further to 50–100 fmol/µL to avoid space-charge effects.

-

Instrument Setup & Acquisition Logic

Core Directive: Do not simply infuse; you must tune. The goal is to maximize the Stable Ion Beam while minimizing Space Charge .

Parameters (Standard ESI Source):

-

Flow Rate: 3–5 µL/min (Direct Infusion).

-

Spray Voltage: 3.5 – 4.0 kV (Positive Mode).

-

Capillary Temp: 275°C (High enough to desolvate, low enough to prevent thermal degradation of the peptide).

-

Sheath Gas: 10–20 arb units (Just enough to stabilize the cone).

Logic Diagram: Tuning & Calibration Loop

Figure 2: Logical feedback loop for instrument tuning. Calibration is only performed after signal stability is confirmed.

Critical Analysis & Troubleshooting (Self-Validating Systems)

A reliable protocol must include failure modes. Use these indicators to validate your system status.

Scenario A: Low Signal Intensity (< 1e6)

-

Cause: Poor ionization or adsorption.

-

Fix: Check solvent composition. If % Organic is < 20%, surface tension is too high for stable spray. Increase ACN to 50%. Check capillary voltage; if current is fluctuating, the tip may be clogged.

Scenario B: Mass Shift (> 10 ppm error)

-

Cause: Space Charge Effects (Too many ions in the trap/orbitrap).

-

Fix: Dilute the sample 1:10. If the mass error decreases as concentration decreases, your trap was overfilled. Always calibrate at a concentration that yields an AGC (Automatic Gain Control) target of 1e5 – 5e5, not saturated.

Scenario C: Broad Peak Width (Poor Resolution)

-

Cause: Vacuum leak or electronic noise.

-

Fix: Compare the isotope distribution of MRFA. The M+1 (C13) peak should be approximately 25-30% of the M peak height. If isotopes are smeared, check vacuum gauges.

References

H-Met-Arg-Phe-Ala-OH in studying protein-protein interactions

Application Note: H-Met-Arg-Phe-Ala-OH (MRFA) in Protein-Protein Interaction (PPI) Analysis

Part 1: Executive Summary & Technical Rationale

The Challenge in PPI Studies: Protein-Protein Interactions (PPIs) are the regulatory nodes of biology.[1][2] Studying them requires technologies of extreme sensitivity, such as Cross-Linking Mass Spectrometry (XL-MS), Native MS, and Hydrogen-Deuterium Exchange (HDX-MS).[1][2] These methods rely on the detection of low-abundance, transient complexes.[1] A common failure mode in PPI analysis is not the sample preparation, but instrument drift and ionization inefficiency .

The Solution: H-Met-Arg-Phe-Ala-OH (MRFA): MRFA (Met-Arg-Phe-Ala) is a synthetic tetrapeptide that has established itself as the "Golden Ruler" for electrospray ionization (ESI) mass spectrometry.[1][2] While often dismissed as a simple calibration standard, its specific physicochemical properties make it indispensable for PPI workflows.[1]

Mechanistic Insight:

-

Ionization Efficiency: MRFA possesses a highly basic arginine residue and a hydrophobic phenylalanine, creating an amphipathic structure that ionizes with exceptional efficiency in positive mode ESI (

).[1][2] This makes it the ideal "canary in the coal mine" for assessing if an MS system is sensitive enough to detect labile PPIs.[1] -

Biological Probe: Beyond analytics, MRFA acts as a specific substrate and competitive inhibitor for enkephalin-generating endopeptidases and dipeptidyl peptidase III (DPP-III) .[1][2] Since DPP-III regulates PPIs involved in pain and blood pressure pathways, MRFA serves as a direct chemical probe in these specific interaction networks.[1][2]

Part 2: Experimental Protocols

Protocol A: System Suitability Testing (SST) for PPI-MS Workflows

Use this protocol before injecting precious cross-linked (XL-MS) or native protein samples to ensure the instrument can detect low-stoichiometry interactions.[1][2]

Materials:

Workflow:

-

Preparation of Tuning Solution:

-

Dissolve 1 mg MRFA in 1 mL of 50:50 (Water:Methanol) with 0.1% Formic Acid.[1][2]

-

Critical Step: Dilute to a final concentration of 1–5 pmol/µL . Note: PPI samples are often in the femtomole range; tuning with a high-concentration standard masks source dirtying.[1][2] Use low concentrations to mimic PPI scarcity.

-

-

Source Optimization (The "Soft" Tune):

-

PPIs (especially in Native MS) are destroyed by high energy.[1][2]

-

Infuse MRFA at 5 µL/min.

-

Step 2.1: Lower the Source Temperature to 150–200°C (standard is 300°C+).[1][2]

-

Step 2.2: Lower Cone Voltage/S-Lens RF until the MRFA signal drops by 50%.

-

Step 2.3: Slowly increase voltage just until the signal plateaus.

-

Result: This finds the "softest" ionization energy that still yields signal, preserving the non-covalent interactions in your actual PPI sample.[1]

-

-

Acceptance Criteria (Pass/Fail):

Protocol B: MRFA as a Competitive Probe for Peptidase-Regulated PPIs

Use this protocol to study PPIs involving Dipeptidyl Peptidase III (DPP-III), where MRFA acts as a decoy substrate to stabilize the native protein complex.[1][2]

Context: DPP-III cleaves specific PPI regulators (like angiotensins).[1][2] MRFA binds the DPP-III active site, preventing it from degrading its native partners, thus "freezing" the PPI for analysis.[1]

Methodology:

-

Incubation:

-

Quenching & Analysis:

-

Readout:

-

In the presence of MRFA, the Native Substrate should remain intact (peak area preserved), confirming the enzyme's active site was occupied by MRFA.[1]

-

Part 3: Data Presentation & Visualization

Table 1: Physicochemical Properties of MRFA for Method Development

| Property | Value | Relevance to PPI Analysis |

| Sequence | Met-Arg-Phe-Ala | Amphipathic nature mimics typical tryptic peptides.[1][2] |

| Monoisotopic Mass | 523.2577 Da | Low mass range; distinct from most intact proteins.[1][2] |

| 524.2649 | Primary tuning ion for Quadrupole/Orbitrap transmission.[1][2] | |

| 262.6361 | Used to check low-mass cutoff settings.[1][2] | |

| Solubility | Water, Methanol, DMSO | Compatible with all standard LC-MS mobile phases.[1][2] |

| Biological Target | DPP-III, Enkephalinase | Acts as a competitive inhibitor/substrate ( |

Figure 1: The "Soft-Tuning" Workflow for Native PPI Analysis

This diagram illustrates the decision logic for using MRFA to prepare a mass spectrometer for sensitive protein complex detection.

Caption: Workflow for utilizing MRFA to optimize Mass Spectrometry source parameters (Soft Tuning) prior to analyzing labile Protein-Protein Interactions.

Part 4: References

-

National Institutes of Health (NIH). (2021).[1][2] Mass spectrometry-based protein–protein interaction networks for the study of human diseases. EMBO Molecular Medicine.[1][2] Retrieved from [Link]

-

Abramic, M., et al. (1988).[1][2][3] Dipeptidyl peptidase III from human erythrocytes. Biological Chemistry Hoppe-Seyler.[1][2][3] (Establishes MRFA as a substrate). Retrieved from [Link]

-

PubChem. (2023).[1][2] Compound Summary: H-Met-Arg-Phe-Ala-OH.[1][2][3][4][5][7][8] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

Sources

- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 2. H-Met-arg-phe-ala-OH | C23H37N7O5S | CID 9914740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H-Met-Arg-Phe-Ala-OH peptide [novoprolabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. Buy H-Met-arg-phe-ala-OH | 67368-29-0 [smolecule.com]

- 8. CAS 67368-29-0: met-arg-phe-ala acetate | CymitQuimica [cymitquimica.com]

Application Note: Kinetic Characterization of Snapalysin Using H-Met-Arg-Phe-Ala-OH

[1]

Abstract & Introduction

Snapalysin is a small, zinc-dependent metalloendopeptidase (Family M7) originally isolated from Streptomyces species (e.g., S. caespitosus, S. lividans).[1][2] Unlike thermolysin-like proteases, snapalysin lacks typical secondary ligand binding sites, making its specificity profile unique.[1] It demonstrates a strong preference for hydrolyzing peptide bonds where the P1' position is occupied by an aromatic residue (Phenylalanine or Tyrosine).[3][4]

The tetrapeptide H-Met-Arg-Phe-Ala-OH (MRFA) serves as a highly specific non-chromogenic substrate for snapalysin.[1] The enzyme cleaves the Arg-Phe bond, releasing the dipeptides Met-Arg and Phe-Ala.[1] This application note details the protocol for using MRFA to assay snapalysin kinetics, utilizing HPLC or LC-MS for precise product quantification. This method avoids the artifacts often associated with bulky fluorogenic tags, providing a "true" measurement of enzymatic preference.

Mechanism of Action

Snapalysin utilizes a catalytic zinc ion to activate a water molecule for nucleophilic attack on the scissile peptide bond.

-

Scissile Bond: Arg(P1) — Phe(P1')[1]

-

Specificity Determinant: The aromatic side chain of Phenylalanine (Phe) fits into the enzyme's S1' hydrophobic pocket.

Diagram 1: Snapalysin Cleavage Mechanism

Caption: Schematic of the proteolytic cleavage of MRFA by Snapalysin at the Arg-Phe bond.[1]

Materials & Reagents

A. Substrate Preparation[1][9][10][11][12]

-

Peptide: H-Met-Arg-Phe-Ala-OH (MW: 523.65 g/mol ).[1]

-

Stock Solution (10 mM): Dissolve 5.24 mg of MRFA in 1.0 mL of 50% Acetonitrile/Water or DMSO .

B. Buffer Systems[1]

-

Assay Buffer (pH 7.0):

-

Quenching Solution:

-

5% Trifluoroacetic acid (TFA) in water.[1]

-

C. Enzyme[3][4][9][11][12][13][14][15]

-

Snapalysin Stock: Reconstituted in 50 mM Tris-HCl, pH 7.0, containing 10% glycerol.[1] Store at -80°C.

Experimental Protocol: HPLC Kinetic Assay

Since MRFA is not fluorogenic, activity is measured by the chromatographic separation of the substrate and its cleavage products.

Workflow Diagram

Caption: Step-by-step workflow for the Snapalysin/MRFA discontinuous kinetic assay.

Step-by-Step Procedure

-

Equilibration: Pre-warm the Assay Buffer and Enzyme solution to 37°C (or 50°C for maximum activity, depending on the specific Streptomyces source).

-

Reaction Setup: In 1.5 mL microcentrifuge tubes, prepare the following reaction mix (Final Volume: 100 µL):

-

80 µL Assay Buffer.

-

10 µL Enzyme Stock (optimized to cleave <10% substrate in 15 mins).

-

10 µL MRFA Substrate (Variable concentrations: 10 µM – 500 µM for Km determination).[1]

-

-

Initiation: Add the substrate last to start the reaction. Mix gently by pipetting.

-

Incubation: Incubate at the set temperature for defined time points (e.g., 0, 5, 10, 15, 30 min).

-

Termination: At each time point, remove 20 µL of the reaction mixture and immediately add to 20 µL of Quenching Solution (5% TFA) in a separate HPLC vial. Vortex to mix.

-

Control: Prepare a "0 min" control by adding Quenching Solution to the enzyme before adding the substrate.